6',7'-Dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine]
Description
6',7'-Dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine] (CAS: 1936570-02-3) is a spirocyclic compound featuring a tetrahydrofuran (oxane) ring fused to a thieno[3,2-c]pyridine scaffold via a spiro junction at position 3 of the oxane and position 4' of the thienopyridine system . Its molecular formula is C₁₀H₁₃NOS, with a molecular weight of 195.28 g/mol .
Thieno[3,2-c]pyridine derivatives are recognized for diverse pharmacological properties, including antibacterial, anticancer, and antithrombotic activities . The spiro architecture may enhance conformational stability, improving binding affinity to biological targets .
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,3'-oxane] |
InChI |
InChI=1S/C11H15NOS/c1-4-11(8-13-6-1)9-3-7-14-10(9)2-5-12-11/h3,7,12H,1-2,4-6,8H2 |
InChI Key |
UUAJDTULZQUVQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(COC1)C3=C(CCN2)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-Dihydro-5’H-spiro[oxane-3,4’-thieno[3,2-c]pyridine] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a thieno[3,2-c]pyridine derivative and an oxane precursor, which undergoes a spirocyclization reaction. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require specific temperature and solvent conditions to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
6’,7’-Dihydro-5’H-spiro[oxane-3,4’-thieno[3,2-c]pyridine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
6’,7’-Dihydro-5’H-spiro[oxane-3,4’-thieno[3,2-c]pyridine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6’,7’-Dihydro-5’H-spiro[oxane-3,4’-thieno[3,2-c]pyridine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Spiro-Indoline-Pyridine Derivatives
Example Compound: 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indoline-3,4′-pyridine]-3′-carboxamide
- Structure: Spiro junction between indoline and pyridine rings, with functional groups (cyano, carboxamide) enhancing reactivity .
- Synthesis: Prepared via reactions of monothiomalonamide with isatins and malononitrile under basic conditions, yielding diastereomeric thiolates .
Spiro-Thiazolidine-Thienopyridine Derivatives
Example Compound : 7′-(4-Chlorophenyl)-3′-(4-sulfonylphenyl)-6′,7′-dihydro-3′H-spiro[cyclohexane-1,2′-thiazolo[4,5-b]pyridine]
- Structure : Combines a cyclohexane spiro ring with a thiazolo[4,5-b]pyridine fused system.
- Biological Activity : Exhibited robust antibacterial and antifungal activity, outperforming reference drugs like streptomycin .
- Key Differences: The thiazole ring introduces additional heteroatoms (N, S), enhancing electron delocalization and interaction with microbial targets compared to the simpler thienopyridine system .
Thieno[2,3-b]pyridine Derivatives
Example Compound: Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate
- Structure: Fused thiophene-pyridine-quinoline system without a spiro junction.
- Biological Activity: Cytotoxic effects against the MCF-7 breast cancer cell line, attributed to quinoline’s planar aromaticity .
Structural and Functional Data Comparison
Biological Activity
6',7'-Dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine] is a complex heterocyclic compound notable for its unique spirocyclic structure, which incorporates both oxane and thieno[3,2-c]pyridine units. This structural arrangement suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a bicyclic framework characterized by:
- Spirocyclic architecture : This unique configuration may enhance the compound's reactivity and biological interactions.
- Presence of heteroatoms : The sulfur and nitrogen atoms in its structure contribute to its intriguing chemical properties and potential biological activities.
Biological Activity Overview
Research indicates that compounds with structural similarities to 6',7'-dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine] exhibit significant biological activities. These include:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Compounds within this class may inhibit inflammatory pathways.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of thieno[3,2-c]pyridine derivatives, where compounds demonstrated activity against Gram-positive and Gram-negative bacteria. For instance, analogs of 6',7'-dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine] exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics like streptomycin and ciprofloxacin .
Anticancer Activity
In vitro studies have shown that derivatives of thieno[3,2-c]pyridine can induce apoptosis in various cancer cell lines. For example, compounds similar to 6',7'-dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine] were tested against breast cancer cells, revealing significant cytotoxicity at low micromolar concentrations .
Anti-inflammatory Activity
Research has identified that certain derivatives possess anti-inflammatory properties surpassing those of established agents like curcumin. These compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thieno[3,2-c]pyridine | Contains a pyridine fused with thiophene | Antimicrobial and anticancer properties |
| Spiro[indoline-thiophene] | Spirocyclic structure with indoline | Neuroprotective effects |
| 1H-thieno[3,2-b]benzothiazole | Benzothiazole fused with thiophene | Anticancer activity |
The unique combination of spirocyclic structure and heteroatoms in 6',7'-dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine] may confer distinct reactivity patterns and biological interactions not present in other similar compounds .
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial activity of several thieno derivatives against E. coli and S. aureus. The results indicated that certain derivatives had MIC values significantly lower than those of conventional antibiotics .
- Cytotoxicity Assays : In another investigation focusing on anticancer properties, a series of thieno-based compounds were tested on human cancer cell lines. The results showed that some derivatives induced cell death at concentrations below 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
